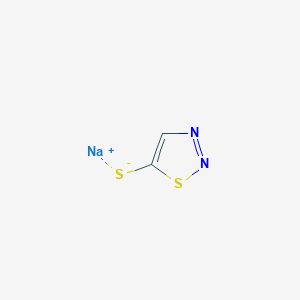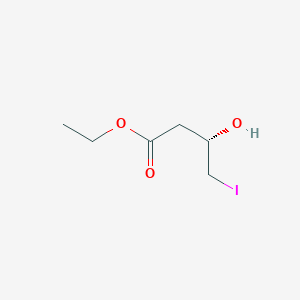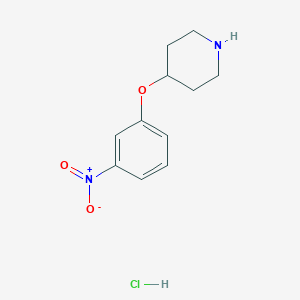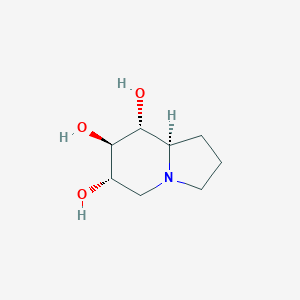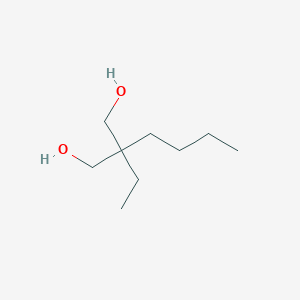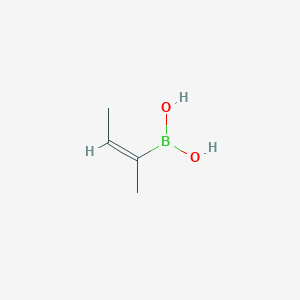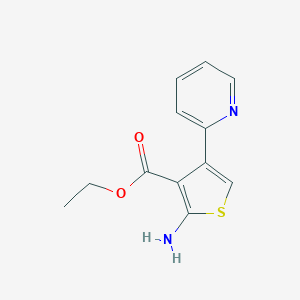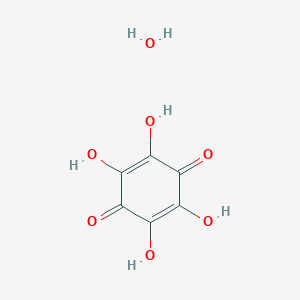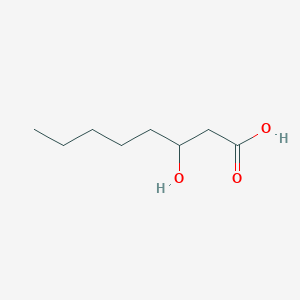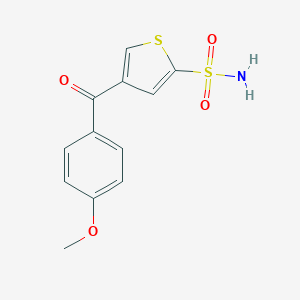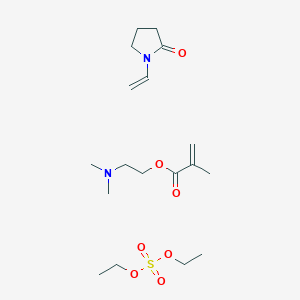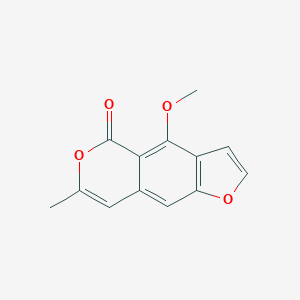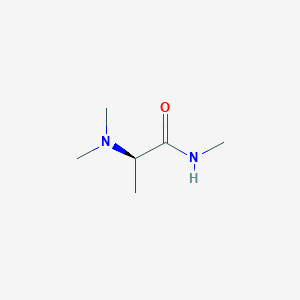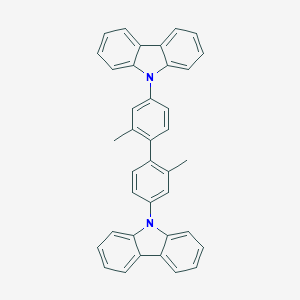
4,4'-Bis(9-carbazolyl)-2,2'-dimethylbiphenyl
Übersicht
Beschreibung
4,4'-Bis(9-carbazolyl)-2,2'-dimethylbiphenyl is a novel carbazole derivative that has garnered interest due to its potential applications in optoelectronics and organic light-emitting diodes (OLEDs). Its unique structure, characterized by the presence of carbazole units, offers promising properties for use in electronic and photonic devices.
Synthesis Analysis
The synthesis of carbazole derivatives, including 4,4'-Bis(9-carbazolyl)-2,2'-dimethylbiphenyl, often involves complex organic synthesis techniques. For instance, a novel carbazole derivative containing dimesitylboron units was synthesized by introducing electron-acceptor groups to a bis(carbazolyl)benzene structure (Shi et al., 2014).
Molecular Structure Analysis
The molecular structure of such carbazole derivatives is characterized by the presence of carbazole moieties and other functional groups that contribute to their electronic and photophysical properties. X-ray analysis has been used to confirm the spatial arrangements in derivatives of 4,4'-Bis(9-carbazolyl)-biphenyl (Gantenbein et al., 2015).
Chemical Reactions and Properties
These compounds often exhibit interesting chemical reactions due to their unique structures. For example, the introduction of acyl chains to carbazole moieties in certain derivatives does not impair the radical character of the molecules, leading to new radical adducts with luminescent properties (Castellanos et al., 2008).
Physical Properties Analysis
Carbazole derivatives like 4,4'-Bis(9-carbazolyl)-2,2'-dimethylbiphenyl typically exhibit high thermal stability and good amorphous stability, as evidenced by high glass transition temperatures and decomposition temperatures observed in similar compounds (Hasan et al., 2017).
Chemical Properties Analysis
The electrochemical and photophysical properties of these compounds are of particular interest. They often show excellent thermal and electrochemical stability, along with unique emission properties suitable for OLED applications (Shi et al., 2014). Their electron-rich structures make them suitable for use as hole transporting materials in light-emitting devices.
Wissenschaftliche Forschungsanwendungen
Organic Light Emitting Diodes (OLEDs) : It is used as a host material in OLEDs, demonstrating excellent thermal stability and suitable electronic properties for efficient electron and hole transport. This application is crucial for developing high-performance displays and lighting solutions (Hasan et al., 2017).
Optoelectronic Materials : The compound forms the basis for developing new materials with low band gaps, suitable for optoelectronic applications like solar cells and photodetectors (Damit et al., 2017).
Paramagnetic Glassy Molecular Materials : It's used in synthesizing novel bis and tris radicals, showcasing potential in creating new molecular materials with unique luminescent and electrochemical properties (Castellanos et al., 2008).
Photoconductive Materials : This compound has been used to create branched molecules that are effective as photoconductive materials, suitable for applications in electronic imaging and printing technologies (Balionyte et al., 2004).
Luminescence Study in Crystal Structures : Its polymorphs are studied to understand the influence of molecular geometry on luminescence properties, which is important for designing materials with specific optical characteristics (Gleason et al., 2014).
Triplet Excimer Emission in OLEDs : The compound is essential in studying triplet excimer emissions in OLEDs, which impacts the efficiency and color purity of these devices (Hoffmann et al., 2011).
Electroluminescent Properties : It's involved in synthesizing materials with electroluminescent properties, crucial for developing advanced display and lighting technologies (Shi et al., 2014).
Molecular Electronics and OLED Devices : This compound serves as a component in molecular electronics and OLED devices, indicating its versatility in electronic applications (Kovalev et al., 2015).
Environmental Applications : It has been used in creating carbazole-based porous organic polymers for efficient iodine capture, showing potential in environmental cleanup applications (Xiong et al., 2019).
Blue Phosphorescent Devices : The compound is used in synthesizing high triplet energy materials for blue phosphorescent devices, crucial for full-color display technologies (Hu et al., 2009).
Safety And Hazards
CBP is classified as causing skin irritation (Category 2), serious eye damage (Category 1), and specific target organ toxicity - single exposure (Category 3, Respiratory system). The precautionary statements include avoiding breathing dust/fume/gas/mist/vapours/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
9-[4-(4-carbazol-9-yl-2-methylphenyl)-3-methylphenyl]carbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H28N2/c1-25-23-27(39-35-15-7-3-11-31(35)32-12-4-8-16-36(32)39)19-21-29(25)30-22-20-28(24-26(30)2)40-37-17-9-5-13-33(37)34-14-6-10-18-38(34)40/h3-24H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTUJKAYZIMMJEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C3=CC=CC=C3C4=CC=CC=C42)C5=C(C=C(C=C5)N6C7=CC=CC=C7C8=CC=CC=C86)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H28N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50621608 | |
| Record name | 9,9'-(2,2'-Dimethyl[1,1'-biphenyl]-4,4'-diyl)di(9H-carbazole) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50621608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
512.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4'-Bis(9-carbazolyl)-2,2'-dimethylbiphenyl | |
CAS RN |
120260-01-7, 604785-54-8 | |
| Record name | 9,9'-(2,2'-Dimethyl[1,1'-biphenyl]-4,4'-diyl)di(9H-carbazole) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50621608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4'-Bis(9H-carbazol-9-yl)-2,2'-dimethylbiphenyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



